molecular formula C10H16ClF3N2O B3005222 N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride CAS No. 2361634-80-0

N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride

Cat. No.: B3005222
CAS No.: 2361634-80-0
M. Wt: 272.7
InChI Key: ZQVZXBVLPUNXHN-UHFFFAOYSA-N
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Description

N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride is a useful research compound. Its molecular formula is C10H16ClF3N2O and its molecular weight is 272.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Mandzhulo et al. (2016) describes the synthesis of related azaspirocycles, highlighting the process of forming amino alcohols and their conversion into N-chloroacetyl derivatives, followed by cyclization. These methods are pertinent for the development of compounds like N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride (Mandzhulo et al., 2016).

Applications in Drug Discovery

  • The work of Wipf et al. (2004) focuses on the diversity-oriented synthesis of azaspirocycles, including the development of functionalized pyrrolidines, piperidines, and azepines. These are considered valuable scaffolds in drug discovery, relevant to the study of this compound (Wipf et al., 2004).

Radiotracer Development

  • A study by Zhang et al. (2014) highlights the development of a specific radiotracer for the nociceptin opioid peptide (NOP) receptor, involving a compound with a similar structural framework. This suggests potential applications of this compound in imaging and receptor occupancy studies (Zhang et al., 2014).

Peptide Synthesis

  • Research by Suter et al. (2000) on the synthesis of dipeptide synthons using azaspirocycles, demonstrates the potential application of related compounds in peptide synthesis. This could be relevant for the synthesis of complex biological molecules using this compound (Suter et al., 2000).

Development of Novel Therapeutic Agents

  • Li et al. (2013) discuss the synthesis of thia/oxa-azaspiro[3.4]octanes, aiming to create multifunctional modules for drug discovery. The structural similarities suggest that this compound could play a role in the development of novel therapeutic agents (Li et al., 2013).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. Unfortunately, specific safety and hazard data for “N-(6-Azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride” were not found in the available resources .

Properties

IUPAC Name

N-(6-azaspiro[3.4]octan-8-ylmethyl)-2,2,2-trifluoroacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)8(16)15-5-7-4-14-6-9(7)2-1-3-9;/h7,14H,1-6H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVZXBVLPUNXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC2CNC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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